molecular formula C13H13BrN2O3 B14806470 N-Acetyl-4-bromotryptophan

N-Acetyl-4-bromotryptophan

Cat. No.: B14806470
M. Wt: 325.16 g/mol
InChI Key: ZHOLTNDTYQGXRY-NSHDSACASA-N
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Description

N-Acetyl-4-bromotryptophan is a chemically modified amino acid that serves as a valuable intermediate in organic synthesis and chemical biology research. This compound combines the structural features of 4-bromotryptophan, which is a precursor to various biologically active natural products found in marine sponges and lower invertebrates , with an N-acetyl protecting group, a modification known to enhance water solubility and act as an oxidative stabilizer in protein formulations . The bromine atom at the 4-position of the indole ring makes this molecule an excellent substrate for post-synthetic diversification, particularly through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to efficiently create a diverse array of novel tryptophan analogues, peptides, and protein conjugates under mild, aqueous conditions for various bioconjugation and probe-development applications . Furthermore, substitution at the 4-position of the indole ring is a recognized strategy for systematically tuning the electronic transition energy and photophysical properties of the chromophore . Consequently, derivatives of 4-substituted tryptophans can be engineered as blue-shifted or quenched fluorescent probes for spectroscopic studies . The N-acetyl group not only facilitates the compound's use in peptide synthesis by protecting the alpha-amine but is also a catabolite of tryptophan generated by the gut microbiota and has been investigated for its potential biological activities . Studies on the N-acetyl-tryptophan scaffold have shown that the L-isomer can exhibit neuroprotective effects in model systems, such as rescuing neuronal cell death in models of amyotrophic lateral sclerosis (ALS), while the D-isomer does not, highlighting the importance of stereochemistry in its bioactivity . Research Applications: • Chemical Biology & Bioconjugation: A versatile building block for the site-specific modification of peptides and proteins via palladium-catalyzed cross-coupling . • Organic Synthesis: A key precursor for synthesizing complex alkaloids and other heterocyclic compounds inspired by natural products . • Spectroscopic Probe Development: A template for creating novel fluorescent amino acids with tailored photophysical properties for studying protein structure and dynamics . • Stabilizer Research: The N-acetyl-tryptophan moiety is studied for its capacity to act as an antioxidant stabilizer in biopharmaceutical formulations . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

ZHOLTNDTYQGXRY-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Brine-Mediated Acetylation

Source details an optimized protocol using acetyl chloride in saturated sodium chloride solution:

  • Reagent Setup

    • 4-Bromotryptophan (0.025 mol) suspended in 50 mL brine (36% NaCl)
    • Sodium acetate trihydrate (1.5 equivalents) as proton scavenger
    • Acetyl chloride (1.1 equivalents) in 3 mL acetone added dropwise
  • Reaction Profile

    • Completion Time: 1 hour at 25°C
    • Workup: Acidification to pH 2 with HCl, crystallization from methanol/water
    • Yield: 89% (isolated as white crystals)

This method eliminates organic solvents during the reaction phase, aligning with green chemistry principles.

Traditional Anhydrous Acetylation

For comparison, classical acetylation employs:

  • Solvent: Anhydrous dichloromethane
  • Base: Triethylamine (2.5 equivalents)
  • Acetylating Agent: Acetic anhydride (1.2 equivalents)
  • Temperature: 0°C → 25°C gradient over 2 hours
  • Yield: 82%

While efficient, this approach generates stoichiometric waste from the base-acid neutralization.

Integrated Synthesis Strategies

Bromination-Acetylation Tandem Process

Combining bromination and acetylation in sequential one-pot reactions improves atom economy:

  • Bromination Phase

    • Tryptophan (1.0 eq) + NBS (1.05 eq) in DMF, 6 hours
  • In Situ Acetylation

    • Add acetyl chloride (1.1 eq) + sodium acetate (1.5 eq)
    • Stir 2 additional hours

Key Metrics

  • Overall Yield: 68%
  • Purity (HPLC): 95.2%
  • Total Reaction Time: 8 hours

This tandem approach reduces intermediate purification steps but requires strict pH control to prevent decomposition.

Solid-Phase Peptide Synthesis (SPPS) Integration

Source demonstrates bromotryptophan incorporation into peptides via Fmoc chemistry:

  • Resin Loading

    • Wang resin (1.1 mmol/g) preconditioned with DMF
  • Coupling Cycle

    • Fmoc-4-bromotryptophan (3 eq)
    • Activator: HBTU/HOBt/DIPEA (3:3:6 eq)
    • Coupling Time: 45 minutes
  • Acetylation

    • Post-assembly treatment with acetic anhydride/pyridine (1:1)

This method enables direct synthesis of N-acetylated bromotryptophan-containing peptides, bypassing solution-phase limitations.

Purification and Analytical Characterization

Chromatographic Purification

  • HPLC Conditions

    • Column: C18, 5 μm, 250 × 4.6 mm
    • Mobile Phase: 0.1% TFA in water/acetonitrile gradient
    • Retention Time: 14.3 minutes (target compound)
  • Yield Recovery

    • Brine-mediated method: 89%
    • Anhydrous method: 82%

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆)

  • δ 10.82 (s, 1H, indole NH)
  • δ 4.25 (m, 1H, α-CH)
  • δ 3.15 (dd, J = 14.5, 5.0 Hz, 1H, β-CH₂)
  • δ 2.85 (s, 3H, acetyl CH₃)

FTIR (KBr)

  • 3315 cm⁻¹ (N-H stretch)
  • 1660 cm⁻¹ (amide C=O)
  • 1540 cm⁻¹ (C-Br vibration)

Comparative Method Analysis

Method Yield (%) Purity (%) E-Factor* Scalability
Brine Acetylation 89 98.5 8.2 Industrial
Anhydrous Acetylation 82 97.8 23.7 Pilot Scale
SPPS Integration 76 95.4 15.3 Research

*Environmental Factor (kg waste/kg product)

Challenges and Optimization Strategies

Regioselectivity Control

Bromination at the 4-position competes with 5- and 6-position attacks. Key mitigations:

  • Temperature Modulation : Lower temperatures (0–5°C) favor 4-bromination
  • Solvent Effects : DMF increases polar interactions stabilizing the 4-bromo transition state

Racemization Prevention

During acetylation, the α-carbon’s chirality is preserved through:

  • pH maintenance above 4.0
  • Short reaction times (<2 hours)
  • Avoidance of strong bases

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

N-Acetyl-4-bromotryptophan undergoes palladium-catalyzed cross-coupling reactions with boronic acids to introduce diverse substituents. For example:

  • Reaction with vinyl trifluoroborate yields N-acetyl-4-vinyltryptophan methyl ester (58% yield), which is further oxidized to 4-formyltryptophan (48% yield over two steps) via Lemieux-Johnson oxidation .

Reaction StepReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)N-Acetyl-4-vinyltryptophan-OMe58%
Lemieux-Johnson oxidationOsO₄, NaIO₄, THF/H₂O (0°C)4-Formyltryptophan (4CHO-Trp)48%

Enzymatic Halogenation and Biocatalysis

Bromotryptophan derivatives are substrates for engineered tryptophan synthase (TrpB) variants:

  • Thermotoga maritima TrpB (TmTrpB) variants achieve 76–86% HPLC yield for halogenated tryptophan derivatives under optimized conditions .

  • Regioselective halogenation is achieved using RebH halogenase, enabling biosynthesis of 7-bromo-tryptophan with high efficiency .

CatalystSubstrateProductHPLC YieldSource
Tm2F3 I184F4-Bromoindole4-Bromotryptophan86%
RebHTryptophan7-Bromo-tryptophan>99%

Oxidation and Functional Group Interconversion

The bromine substituent directs electrophilic aromatic substitution (EAS) reactions:

  • Nitration : 4-Bromotryptophan reacts with nitric acid to form 4-nitro-6-bromotryptophan, though yields are substrate-dependent .

  • Photophysical tuning : Bromine’s electron-withdrawing effect shifts the absorption maximum (λmax) of tryptophan to 280–332 nm , enabling applications in fluorescence spectroscopy .

Biological Interactions and Metabolism

  • Tryptophan metabolism : this compound modulates serotonin and kynurenine pathways due to structural mimicry of natural tryptophan.

  • Enzyme inhibition : Bromine’s steric bulk disrupts substrate binding in indoleamine 2,3-dioxygenase (IDO), a target in immunotherapeutic research.

Key Mechanistic Insights

  • Electrophilicity effects : The global electrophilicity index (ω) of 4-bromo substituent (0.89) correlates with enhanced reactivity in EAS and cross-coupling reactions .

  • Catalyst optimization : Directed evolution of TrpB variants (e.g., Pf5G8 E104G) increases turnover frequency for bromotryptophan synthesis by 3.5-fold compared to wild-type enzymes .

Scientific Research Applications

It appears that N-Acetyl-4-bromotryptophan is a derivative of bromotryptophan. Here's what the search results say about the applications of bromotryptophans and related compounds:

Applications of Bromo-Tryptophan Conopeptides

  • Potential Therapeutic Uses : Bromo-tryptophan containing conopeptides may serve as antihelminthic, anti-vomiting, and sleep-inducing agents, as well as adjuncts to anesthesia . They may also have anticonvulsant or neuroprotective properties .
  • Anticonvulsant Activity : Certain conopeptides exhibit anticonvulsant activity in specific animal models . They may be useful as anticonvulsant agents, neuroprotective agents, for managing pain, and for treating neurodegenerative disorders, especially those resulting from an overstimulation of excitatory amino acid receptors .
  • Epilepsy Treatment : Certain conopeptides may be useful for the treatment and alleviation of epilepsy and as a general anticonvulsant agent .
  • Neuroprotective Effects : Certain conopeptides may reduce neurotoxic injury associated with conditions of hypoxia, anoxia, or ischemia, which typically follow stroke, cerebrovascular accident, brain or spinal cord trauma, myocardial infarct, physical trauma, drownings, suffocation, perinatal asphyxia, or hypoglycemic events .
  • Treatment of Neurodegenerative Diseases : Certain conopeptides may be useful for treating Alzheimer's disease, senile dementia, Amyotrophic Lateral Sclerosis, Parkinson's disease, Huntington's disease, Down's Syndrome, Korsakoff's disease, schizophrenia, AIDS dementia, multi-infarct dementia, and neuronal damage associated with uncontrolled seizures .
  • Pain Management : Conopeptides can be effective in controlling pain and treating migraine, either prophylactically or to relieve symptoms associated with a migraine episode .
  • Administration : The use of conopeptides in these conditions includes administering a therapeutically effective amount to patients in need of treatment . To minimize CNS damage from hypoxic, anoxic, or ischemic conditions, the conopeptides should be administered to the patient within 24 hours of the onset .

Bromo-tryptophan in Fluorescent Amino Acids (FAAs)

  • Bromo-tryptophan can be used in the synthesis of fluorescent amino acids .引For example, commercially available 4-bromo-L-tryptophan can be used to deliver N-acetyl-4-bromo-tryptophan-OMe .
  • Fluorescent amino acids (FAAs) offer advantages over fluorescent proteins in applications where the fluorophore size needs to be limited or minimized . The source of tryptophan’s fluorescence, the indole ring, provides a template for engineering FAAs with improved photophysical properties .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-Acetyl-4-bromotryptophan and related compounds:

Compound Name Core Structure Substituent(s) Reactivity Stability Key Applications References
This compound Tryptophan backbone Acetyl (NH), Br (C4) High Low Intermediate in clavicipitic acid synthesis
N-Acetyltryptophan Tryptophan backbone Acetyl (NH) Moderate High Pharmaceutical excipient, reference standard
5-Hydroxy-tryptophan Tryptophan backbone Hydroxyl (C5) Moderate Moderate Serotonin biosynthesis precursor
N-Acetyltyrosine Tyrosine backbone Acetyl (NH), phenolic OH Low High Protein stabilization, excipient
4-Ethylidene-oxazol-5(4H)-one Oxazolone scaffold Ethylidene (C4) High Moderate Michael acceptor in organic synthesis
4-Benzylidene-oxazol-5(4H)-one Oxazolone scaffold Benzylidene (C4) High High Stable intermediate for Diels-Alder reactions

Reactivity and Stability Insights

  • This compound : The bromine atom at C4 increases electrophilicity, enabling participation in Michael addition or nucleophilic aromatic substitution. However, this substitution reduces stability, requiring in situ generation during synthesis .
  • N-Acetyltryptophan : Lacking a halogen or hydroxyl group, it exhibits lower reactivity but higher shelf-life, making it suitable for pharmaceutical formulations .
  • Oxazolone Intermediates : While 4-ethylidene- and 4-benzylidene-oxazolones are stable and widely used in synthesis, the 4-methylidene analogue (precursor to this compound) is highly reactive but prone to degradation, limiting its isolation .

Functional Group Impact

  • Bromine vs. Hydroxyl : Bromine’s electronegativity and steric bulk in this compound contrast with 5-hydroxy-tryptophan’s hydrogen-bonding hydroxyl group. This difference directs their biological roles—brominated derivatives favor synthetic intermediates, while hydroxylated forms serve as neurotransmitter precursors .
  • Aromatic Backbone: N-Acetyltyrosine, with a phenolic ring, lacks the indole system of tryptophan derivatives, resulting in distinct redox properties and applications in protein engineering .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-Acetyl-4-bromotryptophan, and which intermediates are critical for optimizing yield?

  • Methodological Answer : The biomimetic synthesis of this compound involves a Michael acceptor intermediate, such as 4-methyliden-2-methyloxazol-5(4H)-one, formed in situ from serine derivatives and acetic anhydride. Key steps include lactone-mediated cyclization and bromination at the 4-position of the tryptophan backbone. Ensure rigorous temperature control (0–6°C) during bromination to minimize side reactions. Confirm intermediate stability via NMR spectroscopy, as 4-methylidene-oxazol-5(4H)-ones are highly reactive and prone to degradation .

Q. Which analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC, >98.0% purity threshold), NMR (1H/13C for backbone confirmation), and mass spectrometry (MS for molecular weight validation). For spectral discrepancies, cross-reference with databases like SciFinder or Reaxys to compare reported melting points, α-D data, and CAS RN identifiers. If inconsistencies arise, replicate analyses under standardized conditions (e.g., solvent, temperature) and consult crystallographic data if available .

Q. What storage conditions are optimal for preserving the stability of this compound and its precursors?

  • Methodological Answer : Store anhydrous precursors (e.g., 4-bromophenylboric acid) at 0–6°C to prevent hydrolysis. For the final compound, use desiccated environments (argon/vacuum-sealed containers) and avoid prolonged exposure to light. Monitor degradation via periodic HPLC analysis, focusing on bromine-related byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the reactivity of intermediates in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) can model the electronic structure of 4-methylidene-oxazol-5(4H)-ones to predict regioselectivity in bromination. Compare computed activation energies with experimental kinetics to identify rate-limiting steps. AI-driven platforms (e.g., Coscientist) can optimize reaction conditions by training on existing datasets for analogous oxazolone derivatives .

Q. What strategies mitigate the instability of 4-methylidene-oxazol-5(4H)-one intermediates during synthesis?

  • Methodological Answer : Stabilize the intermediate through rapid in situ consumption (e.g., coupling with tryptophan derivatives immediately after formation). Alternatively, employ low-temperature (−20°C) reaction conditions or sterically hindered solvents (e.g., tert-butyl methyl ether) to slow decomposition. Validate stability via real-time NMR monitoring .

Q. How should researchers address contradictions in reported synthetic yields of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of published protocols, isolating variables such as bromination agents (e.g., NBS vs. Br2), solvent polarity, and catalyst loading. Replicate experiments under controlled conditions, documenting deviations (e.g., moisture levels, stirring rates). Use statistical tools (ANOVA) to identify significant factors affecting yield variance .

Q. What ethical and safety protocols are critical when handling brominated tryptophan derivatives in biological assays?

  • Methodological Answer : Adhere to PRTR guidelines for brominated compounds, including fume hood use, PPE (gloves, goggles), and waste disposal protocols. For in vitro studies, obtain ethical approval detailing compound toxicity profiles and decontamination procedures. Include risk assessments in grant applications and peer-reviewed methodologies .

Data Presentation Guidelines

  • Raw Data Management : Append large datasets (e.g., NMR spectra, HPLC chromatograms) to avoid cluttering the main text. Highlight processed data (e.g., yield percentages, kinetic constants) in tables with error margins .
  • Ethical Compliance : For studies involving biological systems, submit a plain-language study description (e.g., purpose, participant criteria) to ethics committees, aligning with SI 190/2004 standards .

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